REACTION_CXSMILES
|
CO[C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH2:13]Br.[CH2:16]([NH2:18])[CH3:17]>>[CH2:16]([N:18]1[CH2:13][C:5]2[C:4](=[CH:9][CH:8]=[C:7]([N+:10]([O-:12])=[O:11])[CH:6]=2)[C:3]1=[O:15])[CH3:17]
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)[N+](=O)[O-])CBr)=O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
C(C)N
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Type
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CUSTOM
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Details
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The reaction was stirred for 3 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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after which time the solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
|
the crude residue triturated with diethyl ether
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Type
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FILTRATION
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Details
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The resulting orange solid was filtered
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Type
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CUSTOM
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Details
|
dried in a vacuum oven (40° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C2=CC=C(C=C2C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |